1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine
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Overview
Description
1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a dichlorobenzyl group attached to a piperidine ring, which is further substituted with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with N-methylpiperidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The dichlorobenzyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced onto the aromatic ring.
Nucleophilic Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states of the nitrogen and carbon atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine are typical reagents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted dichlorobenzyl derivatives with additional functional groups on the aromatic ring.
Nucleophilic Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.
Oxidation and Reduction: Various oxidation states of the nitrogen and carbon atoms, leading to different functionalized piperidine derivatives.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl methylcarbamate: A carbamate pesticide with similar structural features but different applications and mechanism of action.
1-(3,4-Dichlorobenzyl)piperazine: Another piperazine derivative with similar aromatic substitution but different functional groups and uses.
Uniqueness
1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine is unique due to its specific combination of a dichlorobenzyl group with a piperidine ring substituted with a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-11-3-2-6-17(9-11)8-10-4-5-12(14)13(15)7-10/h4-5,7,11,16H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAWZADIRXMZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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